molecular formula C13H17ClN2O B6419869 N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide CAS No. 60465-07-8

N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B6419869
CAS No.: 60465-07-8
M. Wt: 252.74 g/mol
InChI Key: UUJPQUURGSOBTQ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C13H17ClN2O and a molecular weight of 252.74 g/mol . It belongs to a class of piperidine-1-carboxamide compounds that serve as valuable scaffolds in medicinal chemistry and pharmaceutical research. This structure is a key intermediate in the development of novel therapeutic agents, particularly as a pharmacophore for targeting G-protein coupled receptors (GPCRs) . For instance, this specific carboxamide moiety is found in advanced drug discovery projects, including the development of bivalent ligands that target heteromers such as the mu opioid receptor (MOR) and chemokine receptor 5 (CCR5) for the potential treatment of chronic pain without tolerance . Furthermore, closely related analogues, such as TAK-220, which features this core structure, have been developed as potent CCR5 antagonists for inhibiting HIV-1 entry, demonstrating the strategic importance of this chemical series in antiviral research . This product is provided For Research Use Only and is not approved for human, diagnostic, or therapeutic use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10-5-6-11(9-12(10)14)15-13(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJPQUURGSOBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357494
Record name F1318-0226
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60465-07-8
Record name F1318-0226
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(N-(3-CHLORO-4-METHYLPHENYL)CARBAMOYL)PIPERIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with piperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide has been investigated for several therapeutic applications:

  • Analgesic and Anti-inflammatory Properties : The compound is being studied for its potential as an analgesic and anti-inflammatory agent. Its mechanism of action may involve inhibition of specific enzymes related to pain pathways, making it a candidate for drug development aimed at treating chronic pain and inflammatory disorders.
  • Antipsychotic Activity : Research indicates that this compound may interact with neurotransmitter receptors, suggesting potential use in treating psychiatric conditions such as schizophrenia or bipolar disorder. Its effects on dopamine and serotonin receptors are particularly noteworthy.

Chemical Synthesis

Synthetic Routes : The synthesis of this compound typically involves the reaction of 3-chloro-4-methylaniline with piperidine-1-carboxylic acid chloride. Key steps include:

  • Reagents : Triethylamine is often used to neutralize hydrochloric acid produced during the reaction.
  • Conditions : The reaction is usually conducted at room temperature for several hours to ensure complete conversion.

Industrial Production : For large-scale production, automated reactors and continuous flow systems enhance efficiency, with purification achieved through recrystallization or chromatography techniques.

Biological Research

In biological contexts, this compound serves as a lead compound for further drug development:

  • Enzyme Interaction Studies : The compound's interactions with various biological targets, including enzymes and receptors, are critical for understanding its pharmacodynamics. It may act as an inhibitor or modulator, influencing cellular signaling pathways relevant to inflammation and pain management.

Comparison with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to similar compounds:

Compound NameStructural DifferencesPotential Applications
N-(3-chloro-2-methylphenyl)piperidine-1-carboxamideDifferent positioning of chloro and methyl groupsVaries in pharmacokinetic properties
N-(4-chloro-3-methylphenyl)piperidine-1-carboxamideAltered phenyl substitutionsPotentially different therapeutic effects
N-(3-chloro-4-methylphenyl)piperidine-3-carboxamidePositioning of carboxamide groupDistinct biological activity

The specific arrangement of substituents on the phenyl ring significantly influences the compound's chemical reactivity and biological activity, making it a distinct candidate for various applications.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Preclinical Trials : Investigations have shown promising results in animal models for both analgesic and anti-inflammatory effects, indicating its potential for further clinical development .
  • Mechanistic Studies : Research has focused on elucidating the compound's mechanisms of action, particularly its interactions with specific molecular targets involved in pain and inflammation pathways .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared to analogs with modifications on the phenyl ring or piperidine moiety (Table 1).

Table 1: Structural Comparison of Selected Piperidine-1-carboxamide Derivatives

Compound Name Substituents on Phenyl Ring Piperidine Position Key Features Reference
N-(3-Chloro-4-methylphenyl)piperidine-1-carboxamide 3-Cl, 4-CH₃ 1 Lipophilic, moderate steric bulk
N-(3-Fluoro-4-methylphenyl)piperidine-1-carboxamide (Compound 10) 3-F, 4-CH₃ 1 Higher electronegativity, smaller substituent
N-(4-Fluoro-3-methylphenyl)piperidine-1-carboxamide (Compound 11) 4-F, 3-CH₃ 1 Altered substituent position
AMRI-59 3-Acetylphenyl 1 Bulky biphenylmethyl group
CCG-100602 4-Chlorophenyl 3 Carboxamide at position 3
  • Halogen Effects: Replacing fluorine (Compounds 10–11) with chlorine increases lipophilicity (Cl: LogP +0.71 vs.
  • Substituent Position : The 3-Cl,4-CH₃ configuration in the target compound provides a balance between steric bulk and electronic effects, contrasting with the 3-F,4-CH₃ or 4-F,3-CH₃ isomers, which may exhibit altered receptor-binding kinetics .
  • Piperidine Position : Carboxamide at position 1 (target compound) vs. position 3 (CCG-100602) alters molecular conformation, affecting interactions with planar binding sites (e.g., kinases) .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Chlorine’s resistance to oxidative metabolism may extend half-life compared to fluorine, which is more prone to metabolic defluorination .
  • Toxicity : Piperidine-1-carboxamides with methyl groups (e.g., Compound 12 in ) showed lower hepatotoxicity, implying the target compound’s methyl substituent may mitigate adverse effects .

Biological Activity

N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings, supported by relevant data tables and case studies.

This compound features a piperidine ring substituted with a chloromethylphenyl group. Its chemical structure can be represented as follows:

C12H14ClNO\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}\text{O}

This compound is synthesized through various methods, often involving the reaction of piperidine derivatives with chlorinated aromatic compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator , influencing cellular signaling pathways. Notably, it has been shown to inhibit enzymes involved in inflammatory processes, indicating potential anti-inflammatory effects.

1. Anti-inflammatory Effects

Research indicates that this compound may inhibit the activity of certain enzymes associated with inflammation, thus exerting anti-inflammatory effects. This property makes it a candidate for therapeutic applications in inflammatory diseases.

2. Anticancer Potential

Studies have highlighted the potential of piperidine derivatives, including this compound, in cancer treatment. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

3. Neuroprotective Effects

Piperidine derivatives are known to interact with neurotransmitter systems, suggesting that this compound could have neuroprotective properties. It may influence neurotransmitter uptake and modulate ion channel activity, which is crucial for neuronal health .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryInhibition of inflammatory enzymes
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neurotransmitter uptake

Case Study 1: Anti-inflammatory Activity

In a controlled study, this compound was administered to models of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the cytotoxic effects of this compound on breast cancer cell lines (MDA-MB-231). The compound demonstrated a dose-dependent inhibition of cell growth and enhanced caspase-3 activity, confirming its role as an apoptosis inducer at concentrations as low as 1 μM .

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